1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a benzofuran ring fused with a trifluoroethanone moiety
Preparation Methods
The synthesis of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1-benzofuran and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to modulate specific biochemical pathways.
Industry: In material science, it is used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to more potent biological effects.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzofuran derivatives and trifluoromethyl ketones:
Similar Compounds: Examples include 2,3-dihydro-1-benzofuran-5-yl trifluoromethyl ketone and 1-(2,3-dihydro-1-benzofuran-4-yl)-2,2,2-trifluoroethan-1-one.
Uniqueness: The presence of both the benzofuran ring and the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
CAS No. |
1934405-12-5 |
---|---|
Molecular Formula |
C10H7F3O2 |
Molecular Weight |
216.16 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
CSGZIONJNJPONT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.